molecular formula C14H13N5O3S B214044 1-ethyl-4-nitro-N-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-5-carboxamide

1-ethyl-4-nitro-N-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-5-carboxamide

Cat. No. B214044
M. Wt: 331.35 g/mol
InChI Key: WVQJIMSGKFHQEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-4-nitro-N-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-5-carboxamide, also known as Etravirine, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. It was approved by the US Food and Drug Administration (FDA) in 2008 and is currently used in combination with other antiretroviral drugs to suppress HIV-1 replication in patients who have developed resistance to other NNRTIs.

Mechanism of Action

1-ethyl-4-nitro-N-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-5-carboxamide inhibits the activity of HIV-1 reverse transcriptase, an enzyme that is essential for the replication of the virus. It binds to a hydrophobic pocket near the active site of the enzyme and induces conformational changes that prevent the binding of nucleoside triphosphates, which are required for the synthesis of viral DNA.
Biochemical and Physiological Effects:
1-ethyl-4-nitro-N-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-5-carboxamide has been shown to be well-tolerated in patients and has a favorable pharmacokinetic profile. It is rapidly absorbed after oral administration and has a half-life of approximately 40 hours. 1-ethyl-4-nitro-N-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-5-carboxamide is metabolized in the liver by cytochrome P450 enzymes, primarily CYP3A4 and CYP2C9.

Advantages and Limitations for Lab Experiments

1-ethyl-4-nitro-N-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-5-carboxamide has several advantages for use in laboratory experiments. It is readily available and can be synthesized in large quantities. It has a well-characterized mechanism of action and has been extensively studied in both in vitro and in vivo experiments. However, 1-ethyl-4-nitro-N-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-5-carboxamide also has some limitations. It is a relatively expensive drug and may not be suitable for use in experiments with limited budgets. Additionally, it is a highly specific inhibitor of HIV-1 reverse transcriptase and may not be useful for experiments involving other retroviruses.

Future Directions

There are several future directions for research involving 1-ethyl-4-nitro-N-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-5-carboxamide. One area of interest is the development of new formulations of the drug that can improve its pharmacokinetic profile and increase its efficacy. Another area of research is the investigation of 1-ethyl-4-nitro-N-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-5-carboxamide's potential as a therapeutic agent for other viral infections, such as hepatitis C virus. Additionally, there is ongoing research into the development of new NNRTIs that can overcome the resistance mechanisms that limit the efficacy of 1-ethyl-4-nitro-N-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-5-carboxamide and other existing drugs.

Synthesis Methods

The synthesis of 1-ethyl-4-nitro-N-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-5-carboxamide involves several steps, including the condensation of 4-methyl-1,3-benzothiazol-2-amine with ethyl acetoacetate to form 4-methyl-1,3-benzothiazol-2-ylidene ethylacetate. This compound is then reacted with hydrazine hydrate to form 1-ethyl-4-hydrazinylidene-5-methyl-1,3-benzothiazole, which is subsequently reacted with 4-nitrobenzoyl chloride to form 1-ethyl-4-nitro-N-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-5-carboxamide.

Scientific Research Applications

1-ethyl-4-nitro-N-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-5-carboxamide has been extensively studied in both in vitro and in vivo experiments to evaluate its efficacy and safety in the treatment of HIV-1 infection. Several clinical trials have shown that 1-ethyl-4-nitro-N-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-5-carboxamide, when used in combination with other antiretroviral drugs, can effectively suppress HIV-1 replication in patients who have developed resistance to other NNRTIs.

properties

Product Name

1-ethyl-4-nitro-N-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-5-carboxamide

Molecular Formula

C14H13N5O3S

Molecular Weight

331.35 g/mol

IUPAC Name

2-ethyl-N-(4-methyl-1,3-benzothiazol-2-yl)-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C14H13N5O3S/c1-3-18-12(9(7-15-18)19(21)22)13(20)17-14-16-11-8(2)5-4-6-10(11)23-14/h4-7H,3H2,1-2H3,(H,16,17,20)

InChI Key

WVQJIMSGKFHQEV-UHFFFAOYSA-N

SMILES

CCN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=NC3=C(C=CC=C3S2)C

Canonical SMILES

CCN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=NC3=C(C=CC=C3S2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.